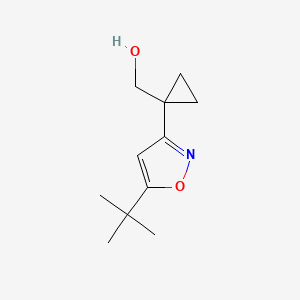
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with an isoxazole ring substituted with a tert-butyl group Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient for the preparation of 3,5-disubstituted isoxazoles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoxazole ring and the cyclopropyl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol moiety can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alkane .
Scientific Research Applications
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds. Its isoxazole moiety is known for its biological activities, including anticancer, antibacterial, and anti-inflammatory properties . In materials science, this compound is used in the development of novel polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol include other isoxazole derivatives such as sulfamethoxazole, muscimol, and parecoxib . These compounds share the isoxazole core structure but differ in their substituents and biological activities.
Uniqueness: The uniqueness of this compound lies in its combination of the isoxazole ring with a cyclopropyl group and a methanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other isoxazole derivatives .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[1-(5-tert-butyl-1,2-oxazol-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-10(2,3)9-6-8(12-14-9)11(7-13)4-5-11/h6,13H,4-5,7H2,1-3H3 |
InChI Key |
ZMHGDSCFHPLCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


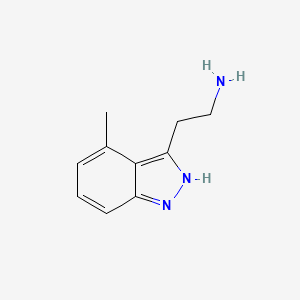
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796466.png)
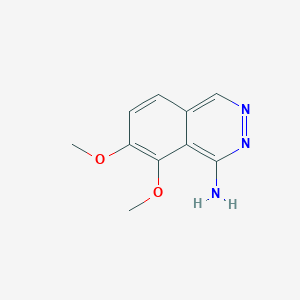
![3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11796476.png)
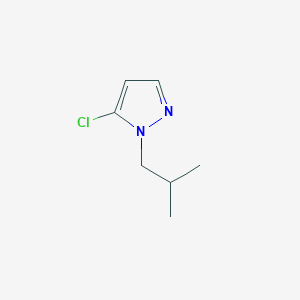
![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)

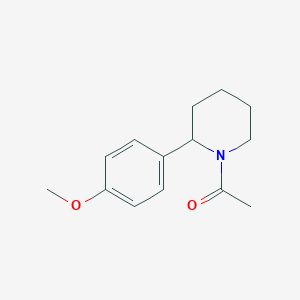
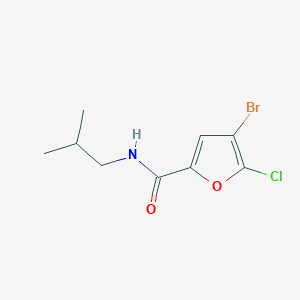
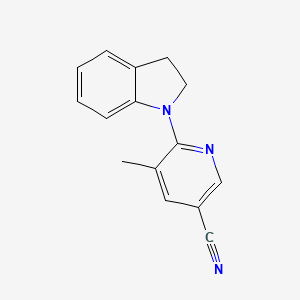
![Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796524.png)
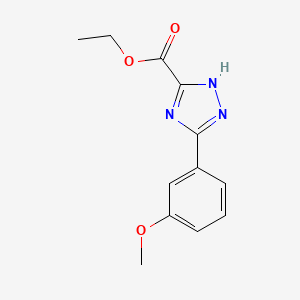
![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)

